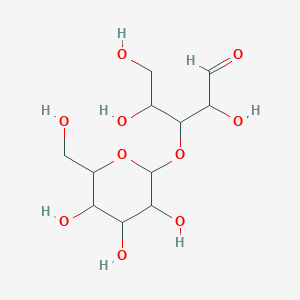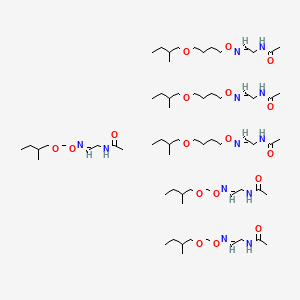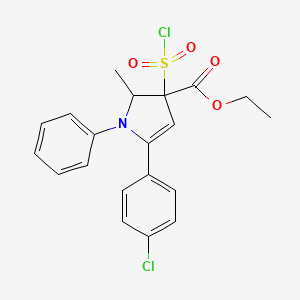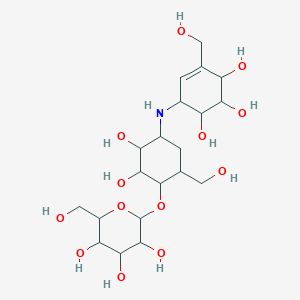
Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride is a chemical compound with the molecular formula C12H17Cl2N3O2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an indazole ring, which is a bicyclic structure containing nitrogen atoms, and a propanoate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and ortho-substituted aromatic compounds, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Amino Group Addition: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Esterification: The propanoate group is introduced through esterification reactions, typically using carboxylic acids and alcohols in the presence of acid catalysts.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the indazole ring or the amino group is oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the compound, typically targeting the carbonyl group in the propanoate moiety, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the methyl group is replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, halides.
Major Products Formed
Oxidation Products: Oxidized derivatives of the indazole ring or amino group.
Reduction Products: Reduced derivatives of the propanoate moiety.
Substitution Products: Substituted derivatives with different functional groups replacing the amino or methyl groups.
科学研究应用
Chemistry
In chemistry, ®-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the effects of indazole derivatives on various biological systems. It serves as a model compound for investigating the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine
In medicine, ®-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride is explored for its potential therapeutic applications. It is investigated for its activity against certain diseases, including cancer and neurological disorders, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and material science.
作用机制
The mechanism of action of ®-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole ring structure allows the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Methyl (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate: A similar compound with a slightly different stereochemistry.
Methyl (2S)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate: Another stereoisomer with different biological activity.
Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate: The free base form without the dihydrochloride salt.
Uniqueness
®-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C12H17Cl2N3O2 |
|---|---|
分子量 |
306.19 g/mol |
IUPAC 名称 |
methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C12H15N3O2.2ClH/c1-7-3-8(5-10(13)12(16)17-2)4-9-6-14-15-11(7)9;;/h3-4,6,10H,5,13H2,1-2H3,(H,14,15);2*1H |
InChI 键 |
YOQMELLFPVXRPG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1NN=C2)CC(C(=O)OC)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[4-(2-Amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol;hydrochloride](/img/structure/B13387813.png)

![3-Isopropyl-2-phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine](/img/structure/B13387824.png)
![[8-[2-(4-Acetyloxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B13387829.png)
![1-[4-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B13387830.png)

![[[5-(6-Aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13387848.png)
![2-[3-(1-Benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B13387852.png)


![N-[(1S)-2-[[(1S)-1-Hydroxy-3-methylbutyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B13387877.png)
